molecular formula C20H21F2N3O4 B2705010 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-93-3

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2705010
CAS No.: 894019-93-3
M. Wt: 405.402
InChI Key: ZDZLQKPBGHDJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C20H21F2N3O4 and its molecular weight is 405.402. The purity is usually 95%.
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Scientific Research Applications

Urea Biosensors

The development of urea biosensors is a significant application area, particularly for detecting and quantifying urea concentration. Urea, a critical end product of nitrogen metabolism in humans, is associated with various critical diseases when its concentration is abnormal. Biosensors utilizing the enzyme urease as a bioreceptor element have shown potential in various fields such as fishery, dairy, food preservation, and agriculture. Nanoparticles, conducting polymers, and carbon materials have been used to enhance enzyme immobilization in urea biosensors, showcasing the interdisciplinary approach combining materials science with biochemistry for diagnostic applications (Botewad et al., 2021).

Therapeutic Applications

Urea derivatives have been explored for their therapeutic effects in various biomedical contexts. For instance, 4-phenylbutyric acid (a urea derivative) has been used clinically to treat urea cycle disorders and has been investigated for its potential as a chemical chaperone. This compound can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, suggesting its utility in addressing protein misfolding diseases (Kolb et al., 2015).

Agricultural Efficiency

In the agricultural sector, the use of urea as a nitrogen fertilizer is widespread, and the efficiency of urease inhibitors like NBPT (N-(n-butyl)thiophosphoric triamide) in enhancing the agronomic use of urea has been reviewed. Such inhibitors can slow down the hydrolysis of urea in soil, reducing ammonia volatilization and improving nitrogen utilization by plants (Cantarella et al., 2018).

Environmental and Health Implications

Research has also focused on the environmental and health implications of urea and its derivatives. For instance, the formation of carcinogenic compounds like ethyl carbamate from urea in alcoholic beverages has been reviewed, highlighting the importance of monitoring and controlling urea levels in food and drink products to ensure safety (Weber & Sharypov, 2009).

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O4/c1-2-28-16-9-5-15(6-10-16)25-12-14(11-18(25)26)24-20(27)23-13-3-7-17(8-4-13)29-19(21)22/h3-10,14,19H,2,11-12H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZLQKPBGHDJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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